N-(1-oxo-1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropan-2-yl)thiophene-2-carboxamide
Description
N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran and pyrrolidine ring system, linked to a thiophene carboxamide moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-oxo-1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylpropan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13(20-17(22)16-7-4-10-25-16)18(23)21-9-8-19(12-21)15-6-3-2-5-14(15)11-24-19/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUMHYCHQJFESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)C3=CC=CC=C3CO2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored through various bioassays and cellular studies.
Medicine: The compound may serve as a lead molecule for drug development, particularly in targeting specific biological pathways or receptors.
Industry: Its chemical properties could be utilized in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, potentially inhibiting or modulating the activity of these targets. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways and effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic core and are known for their diverse biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran moiety are often explored for their pharmacological properties.
Thiophene Carboxamides: These compounds are studied for their potential as therapeutic agents due to their versatile chemical reactivity.
Uniqueness
N-(1-oxo-1-spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-ylpropan-2-yl)thiophene-2-carboxamide is unique due to its combination of a spirocyclic structure with a benzofuran and thiophene carboxamide moiety. This unique arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
